1,1-Cyclobutanedimethanamine

Description

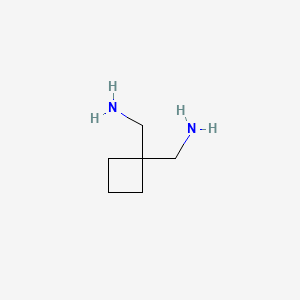

1,1-Cyclobutanedimethanamine (CAS 38932-71-7) is a bicyclic amine featuring a cyclobutane core substituted with two aminomethyl groups at the 1-position. Its molecular formula is C₆H₁₂N₂, with a molecular weight of 112.18 g/mol (calculated).

Properties

IUPAC Name |

[1-(aminomethyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-4-6(5-8)2-1-3-6/h1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEQILXWAPILBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308441 | |

| Record name | 1,1-Cyclobutanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38932-71-7 | |

| Record name | 1,1-Cyclobutanedimethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38932-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclobutanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Cyclobutanedimethanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde and ammonia, followed by reduction with hydrogen in the presence of a catalyst. The reaction conditions typically include:

Temperature: 50-100°C

Pressure: 1-5 atm

Catalyst: Palladium on carbon (Pd/C)

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,1-Cyclobutanedimethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclobutanedicarboxylic acid derivatives.

Reduction: Reduction reactions can yield cyclobutanedimethanol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Cyclobutanedicarboxylic acid derivatives.

Reduction: Cyclobutanedimethanol.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

1,1-Cyclobutanedimethanamine can be classified under amine derivatives, which have shown significant promise in medicinal chemistry. Compounds containing dimethylamine pharmacophores are known for their diverse pharmacological activities, including antimicrobial, anticancer, and analgesic properties. These activities stem from the ability of such compounds to interact with various biological targets, making them valuable candidates for therapeutic development .

Case Study: Anticancer Activity

Recent studies have demonstrated the potential of cyclobutane derivatives in targeting specific biochemical pathways involved in tumor growth. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against cancer cell lines. The results indicated a notable reduction in cell viability at certain concentrations, suggesting that further optimization could lead to effective anticancer agents .

Synthetic Applications

Chemical Synthesis Intermediates

This compound serves as an important intermediate in the synthesis of various chemical compounds. Its structure allows for easy modification and functionalization, enabling its use in creating more complex molecules. For example, it can be used to synthesize pyrethroid insecticides through cyclobutane derivatives .

| Compound Type | Application | Synthesis Methodology |

|---|---|---|

| Cyclobutane Derivatives | Insecticides | Conversion to cyclopropane derivatives |

| Dimethylamine Derivatives | Anticancer agents | Scaffold hopping and functional group manipulation |

| Cyclobutane Intermediates | Pharmaceutical compounds | Combinatorial chemistry approaches |

Material Science

Polymeric Applications

In addition to its medicinal applications, this compound has potential uses in material science. Its ability to form cross-linked structures makes it suitable for developing polymers with enhanced mechanical properties. Research indicates that incorporating cyclobutane units into polymer matrices can improve thermal stability and elasticity .

Mechanism of Action

The mechanism of action of 1,1-Cyclobutanedimethanamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. Its unique structure allows it to engage in ring-opening reactions, which can lead to the formation of more complex structures. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Table 1: Key Cyclobutane-Based Amines

Structural Insights :

- This compound possesses two primary amines, enabling diverse reaction pathways (e.g., bifunctional coordination or cross-linking).

- 1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7) has a single aminomethyl group, reducing steric hindrance but limiting its bifunctionality .

- N-Benzyl-N-methyl derivatives (e.g., CAS 1501189-97-4) introduce bulky aromatic and alkyl groups, likely enhancing lipophilicity and altering receptor-binding profiles .

Structural Analogues with Different Cycloalkane Backbones

1-Phenylcyclopentanemethanamine (CAS 17511-89-6)

- Molecular Formula : C₁₂H₁₇N

- Structure: Cyclopentane ring with phenyl and aminomethyl substituents.

- Key Differences :

Comparative Analysis of Physical and Chemical Properties

- Molecular Weight: this compound (112.18 g/mol) is heavier than 1-(Aminomethyl)cyclobutanamine (100.16 g/mol) due to the additional aminomethyl group .

- Boiling Points: Limited data exist, but trifluoromethylphenyl-substituted analogs (e.g., CAS 1039932-76-7) exhibit a predicted boiling point of 248.4±35.0 °C, likely higher than non-aromatic analogs due to increased molecular mass .

- Basicity : Primary amines in this compound (pKa ~10–11 estimated) are more basic than tertiary amines in N-benzyl-N-methyl derivatives (pKa ~8–9) .

Biological Activity

1,1-Cyclobutanedimethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The cyclobutane ring system is known for contributing to the pharmacological profiles of various compounds, influencing aspects such as solubility, metabolic stability, and binding affinity to biological targets.

Chemical Structure and Properties

This compound features a cyclobutane ring with two amine functional groups. This configuration allows for diverse interactions within biological systems. The compact nature of the cyclobutane ring can enhance the compound's ability to fit into specific enzyme or receptor sites, potentially increasing its efficacy as a therapeutic agent.

Biological Activities

Research indicates that cyclobutane-containing compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of cyclobutane derivatives. For instance, cyclobutane-containing alkaloids have shown significant antibacterial effects against various pathogens .

- Antitumor Activity : Cyclobutane analogs have been investigated for their cytotoxic effects on cancer cell lines. Notably, compounds similar to this compound have demonstrated submicromolar cytotoxicity against HeLa and MCF-7 cells .

- Neuroprotective Effects : Some studies suggest that cyclobutane derivatives may enhance neurotrophic factor biosynthesis, promoting neuronal survival and function .

Antimicrobial Studies

A review of cyclobutane-containing alkaloids revealed that over 60 compounds exhibit antimicrobial properties. For example, lannotinidines isolated from Lycopodium species were shown to elevate nerve growth factor (NGF) mRNA expression in human astrocytoma cells . This suggests potential applications in neurodegenerative diseases.

Antitumor Activity

In a study focused on the synthesis and evaluation of cyclobutane derivatives as anticancer agents, researchers synthesized several analogs that displayed varying degrees of cytotoxicity. The cis isomers of these compounds were found to interact more effectively with tubulin, inhibiting its polymerization and thus exhibiting potent antitumor activity .

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 1 | HeLa | <0.5 | Cytotoxic |

| 2 | MCF-7 | <0.3 | Cytotoxic |

| 3 | HepG2 | >10 | Moderate |

Neuroprotective Effects

Research on cyclobutane-containing compounds has also indicated potential neuroprotective effects. In particular, studies have shown that certain derivatives can enhance NGF expression in astrocytoma cells, which may lead to improved outcomes in neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The unique structure allows for enhanced binding to target proteins or enzymes due to increased van der Waals contacts and reduced entropic penalties during binding .

- Metabolic Stability : Cyclobutane rings can improve the metabolic stability of compounds by reducing the likelihood of rapid degradation by cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Cyclobutanedimethanamine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization of amine precursors or functional group transformations. For example, reductive amination of cyclobutane derivatives using sodium cyanoborohydride under controlled pH (4–6) can yield the target compound. Key intermediates should be characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) ensures removal of byproducts. Report retention factors () and spectral peaks with assignments .

Q. How is the purity of this compound validated in experimental settings?

- Methodological Answer : Use a combination of chromatographic (HPLC/GC with >95% purity thresholds) and spectroscopic methods. For HPLC, employ a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection at 210–220 nm. Compare retention times to certified reference standards. Quantify impurities using area-under-the-curve (AUC) analysis . Confirm via melting point determination (if crystalline) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., -NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Contradictions may arise from conformational flexibility or solvent effects. Conduct variable-temperature NMR (VT-NMR) to assess dynamic behavior. For example, coalescence temperatures can reveal ring-flipping in cyclobutane derivatives. Cross-validate with computational methods (DFT calculations for optimized geometries and chemical shift predictions using Gaussian or ORCA). Compare with literature data from peer-reviewed sources (e.g., Journal of Organic Chemistry) to identify systematic errors .

Q. What experimental designs are recommended to study the thermal stability of this compound under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen. Monitor decomposition onset temperatures. Complement with differential scanning calorimetry (DSC) to detect phase transitions or exothermic events. For kinetic studies, use isothermal TGA at 100–150°C and apply the Flynn-Wall-Ozawa method to calculate activation energies. Report data in tabular form:

| Temperature (°C) | Mass Loss (%) | Activation Energy (kJ/mol) |

|---|---|---|

| 100 | 2.1 | 85.3 ± 3.2 |

| 120 | 5.7 | 89.1 ± 2.8 |

Replicate experiments ≥3 times and include error margins .

Q. How can researchers address discrepancies in reported solubility profiles of this compound across solvents?

- Methodological Answer : Systematically test solubility in aprotic (e.g., DMSO, THF) and protic (e.g., water, methanol) solvents via gravimetric analysis. Prepare saturated solutions at 25°C, filter, and evaporate under reduced pressure. Calculate solubility (g/100 mL) from residual mass. Compare with published data, accounting for temperature, ionic strength, and pH variations. Use Hansen solubility parameters (δD, δP, δH) to model interactions and identify outliers .

Data Analysis & Reporting Standards

Q. What statistical approaches are critical for validating bioactivity data (e.g., IC) in studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC values from dose-response curves. Report 95% confidence intervals and values. For reproducibility, include positive controls (e.g., cisplatin for cytotoxicity assays) and validate with ANOVA followed by post-hoc Tukey tests for multi-group comparisons. Raw data should be archived in supplementary materials with metadata (e.g., plate maps, instrument settings) .

Q. How should researchers document synthetic failures or unanticipated byproducts during this compound synthesis?

- Methodological Answer : Maintain detailed reaction logs, including reagent ratios, temperatures, and stirring times. Characterize byproducts via LC-MS and -NMR to hypothesize formation mechanisms (e.g., over-reduction, ring-opening). Discuss in the "Experimental Challenges" section of publications, emphasizing lessons for process optimization. Provide open-access spectral data in repositories like Zenodo to aid troubleshooting .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in aqueous or acidic conditions?

- Methodological Answer : Conduct reactions in a fume hood with PPE (nitrile gloves, lab coat, goggles). Monitor for amine vapors using real-time sensors. For acidic workups (e.g., HCl quenching), pre-cool solutions to 0°C to minimize exothermic reactions. Neutralize waste with sodium bicarbonate before disposal. Reference safety data sheets (SDS) for spill management and first-aid measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.